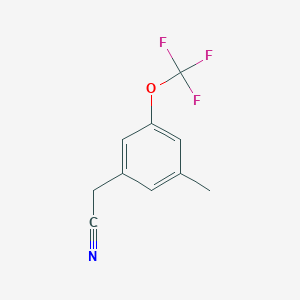

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile

描述

Historical Context and Development of Trifluoromethoxy-substituted Compounds

The development of trifluoromethoxy-substituted compounds has its roots in the pioneering work of the 1950s and 1960s, when researchers first began exploring the systematic introduction of fluorinated substituents into organic molecules. The earliest investigations into trifluoromethyl ethers were conducted by L. Yagupol'skii in 1955, who developed methods for preparing aryl trifluoromethyl ethers starting from substituted anisoles. This foundational work established the chlorination-fluorination sequence as a viable approach for introducing trifluoromethoxy groups, utilizing anhydrous hydrogen fluoride or antimony trifluoride in the presence of antimony pentachloride.

The historical significance of these early synthetic efforts became apparent during the successful development of alpha-fluorinated ethers as volatile, non-toxic, non-explosive and fast-acting inhalation anesthetics in the 1950s and 1960s. This period marked a crucial transition from purely academic interest in fluorinated compounds to their practical application in medicine. The investigations into anesthetic properties were undertaken on the rational basis that replacement of hydrogen atoms in known anesthetic molecules by fluorine should result in derivatives having improved thermal stability relative to the inhalation anesthetics in common use at that time, such as cyclopropane and ether.

Subsequently, the 1960s saw further methodological advances with W. Sheppard's description of aryl trifluoromethyl ether synthesis through reaction of sulfur tetrafluoride with aryl fluoroformates. Although this approach involved highly toxic reagents and rarely isolated fluoroformates, it represented an important step in expanding the synthetic toolkit for trifluoromethoxy compound preparation. The Yarovenko and Vasil'eva approach, based on readily accessible aryl chlorothionoformates, provided another synthetic avenue through chlorination to trichloromethyl aryl ethers followed by fluorination using antimony trifluoride and catalytic amounts of antimony pentachloride.

The evolution of synthetic methodology continued with the development of more sophisticated reagents and reaction conditions. The introduction of tris(dimethylamino)sulfonium trifluoromethoxide as an OCF₃-transfer reagent enabled the incorporation of trifluoromethoxy substituents into carbohydrates, demonstrating the expanding scope of these transformations. This reagent, prepared by reaction of carbonyl fluoride with tris(dimethylamino)sulfonium difluorotrimethylsilicate in anhydrous tetrahydrofuran at negative seventy-five degrees Celsius, represented a significant advancement in mild, selective trifluoromethoxylation methodology.

| Historical Period | Key Development | Principal Researchers | Synthetic Approach |

|---|---|---|---|

| 1955 | First aryl trifluoromethyl ethers | L. Yagupol'skii | Chlorination-fluorination from anisoles |

| 1950s-1960s | Anesthetic applications | Various | Alpha-fluorinated ether development |

| 1964 | Sulfur tetrafluoride method | W. Sheppard | Reaction with aryl fluoroformates |

| Later 1960s | Chlorothionoformate approach | Yarovenko & Vasil'eva | Chlorination followed by fluorination |

| Modern era | Mild conditions | Various | Specialized transfer reagents |

Position of 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile in Contemporary Chemistry

This compound occupies a unique position in contemporary organofluorine chemistry as a representative of the new generation of polyfunctional fluorinated building blocks. The compound exemplifies the modern approach to molecular design, where multiple functional groups are strategically combined to achieve specific electronic and steric properties. With a predicted boiling point of 247.9 ± 35.0 degrees Celsius and a density of 1.248 ± 0.06 grams per cubic centimeter, this compound demonstrates the typical physicochemical characteristics that make trifluoromethoxy-substituted molecules attractive for pharmaceutical applications.

The trifluoromethoxy group confers exceptional lipophilicity to the molecule, with a Hansch parameter of 1.04, positioning it between the trifluoromethyl group (0.88) and the pentafluorosulfanyl group (1.44). This intermediate lipophilicity is particularly valuable in drug design, where optimal membrane permeability and tissue distribution are crucial for biological activity. The electron-withdrawing nature of the trifluoromethoxy substituent, combined with its steric bulk, provides medicinal chemists with a powerful tool for fine-tuning molecular properties.

Contemporary synthetic approaches to this compound reflect the significant advances made in trifluoromethoxylation methodology over recent decades. The development of nucleophilic trifluoromethoxylation reactions using reagents such as (E)-O-trifluoromethyl-benzaldoximes has enabled more direct access to such compounds under mild reaction conditions. These modern methods avoid the harsh conditions and toxic reagents associated with traditional approaches, making large-scale synthesis more practical and environmentally acceptable.

The compound's acetonitrile functionality adds another dimension to its synthetic utility, as nitriles serve as versatile precursors to a wide range of functional groups including carboxylic acids, amines, and heterocycles. This dual functionality makes this compound particularly valuable as an advanced intermediate in pharmaceutical synthesis, where complex molecular architectures often require multiple reactive handles for further elaboration.

Recent advances in catalytic trifluoromethoxylation have further enhanced the accessibility of compounds like this compound. The development of photoredox catalysis and transition metal-catalyzed approaches has expanded the scope of substrates that can be successfully trifluoromethoxylated, enabling more diverse synthetic routes to target molecules. These methodological improvements have coincided with an increased recognition of the value of trifluoromethoxy substituents in modulating biological activity, leading to greater demand for efficient synthetic access to such compounds.

Research Significance and Scope of Current Scientific Literature

The research significance of this compound extends beyond its individual properties to encompass broader themes in fluorine chemistry and drug discovery. Current scientific literature reflects an intense focus on developing more efficient and practical methods for introducing trifluoromethoxy groups into organic molecules, driven by the recognition that trifluoromethoxy-containing compounds constitute less than 1.5% of fluorine-containing pharmaceutical drugs despite their favorable properties. This apparent methodological deficit has sparked innovation in synthetic methodology, with researchers developing increasingly sophisticated approaches to trifluoromethoxylation.

Recent literature demonstrates significant progress in addressing the challenges associated with trifluoromethoxy group installation. The development of shelf-stable reagents such as N-trifluoromethoxyphthalimide represents a major advancement, as this reagent can release trifluoromethoxide anions under mild reaction conditions while maintaining thermal stability. Such developments are particularly relevant to compounds like this compound, as they enable more practical synthetic routes that avoid the instability issues associated with earlier trifluoromethoxylation reagents.

The scope of current research encompasses both fundamental mechanistic studies and practical synthetic applications. Investigations into radical carbon-hydrogen trifluoromethoxylation of heteroarenes using bis(trifluoromethyl)peroxide have provided new insights into the reactivity patterns of trifluoromethoxy radicals. These studies have revealed that bis(trifluoromethyl)peroxide can serve as a practical and efficient trifluoromethoxylating reagent that is easily accessible from inexpensive bulk chemicals, addressing previous concerns about cost and atom economy in trifluoromethoxylation reactions.

Contemporary research also emphasizes the importance of functional group compatibility in trifluoromethoxylation reactions. Studies on nucleophilic trifluoromethoxylation of alkyl halides without silver have demonstrated broad scope and good functional group tolerance, suggesting that complex molecules containing multiple reactive sites can be successfully modified. This tolerance is particularly relevant for compounds like this compound, where the presence of both aromatic and nitrile functionalities requires selective reaction conditions.

| Research Focus | Key Findings | Methodology | Significance |

|---|---|---|---|

| Reagent Development | Shelf-stable trifluoromethoxylation reagents | N-trifluoromethoxyphthalimide synthesis | Enhanced practical accessibility |

| Radical Chemistry | Efficient OCF₃ radical generation | Bis(trifluoromethyl)peroxide utilization | Cost-effective bulk synthesis |

| Mechanistic Studies | Functional group compatibility | Silver-free nucleophilic methods | Broader substrate scope |

| Synthetic Applications | Late-stage functionalization | Photoredox and metal catalysis | Complex molecule modification |

The literature also reveals ongoing efforts to understand the unique conformational and electronic properties of trifluoromethoxy-substituted compounds. Studies have shown that the trifluoromethoxy group adopts particular conformations that minimize repulsive electrostatic interactions, with the trifluoromethyl portion positioned perpendicularly relative to aromatic residues. This conformational preference has important implications for the biological activity of compounds containing this substituent, as it affects both molecular recognition and physicochemical properties.

属性

IUPAC Name |

2-[3-methyl-5-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-7-4-8(2-3-14)6-9(5-7)15-10(11,12)13/h4-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUHRNMOVVDGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239614 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-56-9 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Trifluoromethoxylation via Radical or Nucleophilic Substitution

A common approach to introduce the trifluoromethoxy (-OCF3) group involves radical trifluoromethoxylation or nucleophilic substitution on appropriately functionalized aromatic precursors. For example, trifluoromethoxylation can be achieved by reacting aromatic amines or halides with trifluoromethanesulfinate salts under oxidative conditions, often using tert-butyl peroxide as an initiator. This method is exemplified in the preparation of related trifluoromethyl-substituted phenylacetonitriles, where p-aminophenyl acetonitrile is reacted with sodium trifluoromethanesulfinate and tert-butyl peroxide to yield trifluoromethylated intermediates.

Multi-Step Synthesis Involving Diazotization and Reduction

The synthesis pathway typically proceeds through:

Step 1: Trifluoromethoxylation Reaction

Starting with a methyl-substituted aminophenyl acetonitrile, the trifluoromethoxy group is introduced by reacting with sodium trifluoromethanesulfinate and tert-butyl peroxide at controlled temperatures (15–60°C). The reaction mixture is then extracted with ethyl acetate to isolate the trifluoromethoxylated intermediate.Step 2: Diazotization Reaction

The amino group of the intermediate is converted into a diazonium salt by treatment with sodium nitrite in acidic aqueous media (sulfuric acid) at low temperatures (-10 to 20°C). This step facilitates subsequent substitution reactions.Step 3: Reduction Reaction

The diazonium salt is reduced using hypophosphorous acid (50% aqueous solution) at 0–20°C, often in the presence of vinyl acetate as an extracting agent. The reaction mixture is then subjected to solvent recovery and vacuum distillation to isolate the final nitrile product.

Alternative Routes via Halide Intermediates and Cyanide Substitution

Another documented method for related trifluoromethyl phenylacetonitriles involves halogenation followed by nucleophilic substitution with cyanide ions. For instance, trifluoromethyl benzyl chloride intermediates can be synthesized and then treated with alkali metal cyanides (e.g., sodium cyanide) in the presence of phase-transfer catalysts like quaternary ammonium salts or crown ethers to yield the nitrile derivative. This method offers high selectivity and can be optimized by adjusting reaction conditions such as solvent and temperature.

Reaction Conditions and Optimization

| Reaction Step | Reagents/Conditions | Temperature Range (°C) | Molar Ratios (Reactants) | Notes |

|---|---|---|---|---|

| Trifluoromethoxylation | p-aminophenyl acetonitrile, tert-butyl peroxide, sodium trifluoromethanesulfinate | 15–60 | 1 : 1–5 : 1–5 | Stirring for 4 hours; ethyl acetate extraction |

| Diazotization | Sodium nitrite, sulfuric acid, water | -10 to 20 | 1 : 2–5 : 1–2 (aminophenyl acetonitrile : sulfuric acid : sodium nitrite) | Dropwise addition; cooling required |

| Reduction | Hypophosphorous acid (50%), vinyl acetate | -10 to 20 | 1 : 1–5 (aminophenyl acetonitrile : hypophosphorous acid) | Extraction and vacuum distillation |

| Cyanide substitution | Alkali metal cyanide, phase-transfer catalyst | Ambient to mild heat | Stoichiometric amounts; catalyst dependent | Alternative route via halide intermediate |

Research Findings and Yield Data

Based on experimental embodiments reported in patent literature:

- Using p-aminophenyl acetonitrile (0.25 mole), tert-butyl peroxide (0.5 mole), and sodium trifluoromethanesulfinate (0.5 mole) at room temperature for 4 hours yielded the trifluoromethoxylated intermediate efficiently.

- Subsequent diazotization at 0°C with sulfuric acid and sodium nitrite followed by reduction with hypophosphorous acid at 10–20°C resulted in the final product with an isolated yield of approximately 54.5%.

- Vacuum distillation at 92–93°C under 4 mmHg was employed for product purification.

- The process demonstrated good reproducibility and scalability, with minimal waste generation and solvent recyclability, making it suitable for industrial production.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile serves as an intermediate in organic synthesis , facilitating the production of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, such as:

- Oxidation : Producing carboxylic acids and aldehydes.

- Reduction : Leading to primary amines.

- Substitution Reactions : Generating various substituted derivatives depending on the nucleophile used.

Pharmaceutical Development

In pharmaceutical research, this compound is explored for its potential pharmacological properties:

- Biological Activity : Preliminary studies indicate significant anti-inflammatory and analgesic properties. The trifluoromethoxy group may improve bioavailability and efficacy in biological systems.

- Drug Design : Interaction studies using molecular docking simulations have suggested promising binding affinities to specific biological targets, warranting further exploration in drug design.

| Application Area | Details |

|---|---|

| Organic Chemistry | Intermediate for synthesizing complex organic compounds. |

| Medicinal Chemistry | Investigated for anti-inflammatory and analgesic properties; potential drug candidate. |

| Biological Research | Binding affinity studies with enzymes and receptors relevant to disease pathways. |

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- Antimicrobial Properties : Investigated for efficacy against various pathogens.

- Anticancer Activity : Evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines .

- Enzyme Inhibition : Studies suggest it may act as an inhibitor of specific enzymes involved in disease pathways .

作用机制

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variants

3-Methyl-5-(trifluoromethoxy)phenylacetic acid (H32942)

- Molecular Formula : C₁₀H₉F₃O₃

- Molecular Weight : 234.17 g/mol

- Key Differences : Replaces the nitrile (-CN) with a carboxylic acid (-COOH).

- Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Applications : Used in esterification or amidation reactions, offering a polar functional group for solubility modulation.

3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (H32721)

Positional and Substituent Isomers

3-Methyl-5-(trifluoromethoxy)benzonitrile (CAS 916420-59-2)

- Structure : Nitrile group (-CN) directly attached to the aromatic ring.

- Key Differences : Lacks the acetonitrile side chain; nitrile is meta to methyl and trifluoromethoxy groups.

- Implications : Reduced steric hindrance but increased ring electron deficiency, altering reactivity in electrophilic substitution .

2-(3-Methyl-5-(trifluoromethoxy)phenyl)acetonitrile (CAS 916420-56-9)

- Structure : Acetonitrile group at position 2 instead of position 3.

- Key Differences : Altered substituent orientation affects electronic distribution and steric interactions.

- Implications: Potential differences in biological activity due to binding site compatibility .

Substituent-Modified Analogues

4-Methoxy-2-(trifluoromethyl)phenylacetonitrile (CAS 916420-88-7)

- Structure : Trifluoromethyl (-CF₃) at position 2 and methoxy (-OCH₃) at position 4.

- Key Differences : Trifluoromethyl is more electron-withdrawing than trifluoromethoxy, and substituent positions differ.

- Implications : Higher electron deficiency may accelerate nucleophilic aromatic substitution but reduce stability .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | MW | Functional Group | Key Substituents | Hazards (H-Codes) | Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₈F₃NO | 215.17 | Acetonitrile | Methyl, trifluoromethoxy | H311, H302, H332, H315, H319 | Pharmaceutical intermediates |

| 3-Methyl-5-(trifluoromethoxy)phenylacetic acid | C₁₀H₉F₃O₃ | 234.17 | Carboxylic acid | Methyl, trifluoromethoxy | H315, H319, H335 | Agrochemical synthesis |

| 3-Methyl-5-(trifluoromethoxy)benzonitrile | C₉H₅F₃NO | 200.14 | Benzonitrile | Methyl, trifluoromethoxy | Not listed | Ligand in catalysis |

| 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile | C₁₀H₈F₃NO | 215.17 | Acetonitrile | Methoxy, trifluoromethyl | Not listed | Specialty polymer synthesis |

Key Research Findings

Reactivity : The acetonitrile group in the target compound facilitates nucleophilic additions (e.g., hydrolysis to amides) more readily than benzonitrile derivatives due to reduced aromatic stabilization .

Toxicity : The nitrile group contributes to higher dermal and oral toxicity (H311, H302) compared to carboxylic acid analogues, necessitating stricter handling protocols .

Economic Factors: Pricing for this compound varies by supplier, with CymitQuimica offering 1g at €146 and bulk discounts (e.g., 50g at €318) .

生物活性

3-Methyl-5-(trifluoromethoxy)phenylacetonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H10F3NO and a molecular weight of approximately 215.17 g/mol. Its structure features a phenylacetonitrile core with a methyl group and a trifluoromethoxy substituent, which enhances its lipophilicity and stability, making it a valuable intermediate in pharmaceutical synthesis .

Pharmacological Properties

Research indicates that this compound exhibits potential anti-inflammatory and analgesic properties. The trifluoromethoxy group is believed to enhance the compound's ability to interact with biological targets, potentially improving its efficacy in therapeutic applications .

The mechanism of action involves interaction with specific biological targets, such as enzymes and receptors relevant to various disease pathways. Initial studies suggest that the compound may modulate enzyme activities, which could lead to therapeutic effects in conditions characterized by inflammation or pain .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit certain biological processes. For example, it has shown promising results in binding assays where it interacts with target proteins involved in inflammatory responses .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals distinct pharmacological profiles. For instance:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile | C11H9F4N | Contains a fluoro group instead of trifluoromethoxy |

| 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile | C11H10F3NO | Different position of the methyl group on the phenyl ring |

| 4-Trifluoromethylphenylacetonitrile | C10H8F3N | Lacks the methyl substituent on the phenyl ring |

These comparisons highlight how the unique combination of substituents on this compound may influence its biological activity differently than its analogs .

Anti-inflammatory Activity

In recent studies, this compound was evaluated for its anti-inflammatory effects using various cell lines. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory disorders .

Analgesic Effects

Another study focused on the analgesic properties of the compound. Animal models demonstrated that administration of this compound resulted in reduced pain responses, comparable to established analgesics .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Methyl-5-(trifluoromethoxy)phenylacetonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure self-contained respirators for fire scenarios .

- Storage : Store in tightly sealed containers at 0–6°C to prevent degradation and volatilization .

- Fire Safety : Use CO₂, dry powder, or alcohol-resistant foam for extinguishing. Avoid water spray for small fires due to hydrogen cyanide (HCN) release .

- Spill Management : Evacuate unprotected personnel, ventilate the area, and use absorbent materials for containment .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use acetonitrile as a solvent with potassium carbonate (K₂CO₃) under inert atmospheres at 82°C for 6 hours, as demonstrated in analogous nitrile synthesis .

- Purification : Employ fractional distillation or column chromatography to achieve >97% purity, as validated by GC analysis for structurally similar nitriles .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the trifluoromethoxy (-OCF₃) and methyl substituents. ¹⁹F NMR is critical for verifying the trifluoromethoxy group’s electronic environment .

- IR Spectroscopy : Identify the nitrile (C≡N) stretch at ~2240 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the trifluoromethoxy group in catalytic reactions?

- Methodological Answer :

- DFT Calculations : Model the electron-withdrawing effects of -OCF₃ on reaction intermediates. Compare with phenylacetonitrile’s C-H activation barriers (e.g., 1.44 eV vs. 1.76 eV for ethylbenzene) to assess substituent impacts .

- Molecular Dynamics : Simulate surface interactions on Au(111) to study dehydrogenation selectivity in methylcyano-functionalized systems .

Q. How should researchers address contradictions in reported reaction kinetics for hydrolysis of aromatic nitriles?

- Methodological Answer :

- Kinetic Analysis : Replicate hydrolysis under controlled conditions (523–563 K in near-critical water) and use Arrhenius plots to compare activation energies (e.g., 64.4 kJ·mol⁻¹ for nitrile hydrolysis vs. 82.4 kJ·mol⁻¹ for amide intermediates) .

- Data Validation : Cross-reference with studies using alternative catalysts (e.g., amidase enzymes) to resolve discrepancies in rate constants .

Q. How does the trifluoromethoxy group influence aggregation-induced emission (AIE) properties in acetonitrile derivatives?

- Methodological Answer :

- Structure-Property Studies : Synthesize AIE-active triphenylamine derivatives with phenylacetonitrile linkages. Compare luminescence intensity and mechanochromic behavior with/without -OCF₃ to evaluate steric and electronic effects .

- Applications : Test in cell imaging or organic semiconductors to assess performance enhancements due to improved lipophilicity and charge transport .

Contradiction Analysis & Experimental Design

Q. Why do some studies report conflicting bioactivity results for trifluoromethoxy-substituted nitriles?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., solvent polarity, temperature) to isolate substituent effects. For example, phenylacetonitrile’s role in locust aggregation varies with concentration and species-specific responses .

- Comparative Testing : Use isovaleronitrile or ketoprofen amide as controls to differentiate nitrile-specific bioactivity .

Q. What strategies can mitigate volatility-related losses during reactions involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。